Unique Hydrogen-Bond Acceptor Architecture: 4 Acceptors Versus 3 in the Non-Aldehyde Analog
The target compound possesses 4 hydrogen-bond acceptor (HBA) sites, contributed by the nitro group (2), the pyridine-like ring nitrogen, and the aldehyde oxygen. In contrast, the non-aldehyde precursor 1-methyl-4-nitro-1H-pyrazole (CAS 3994-50-1) has only 3 HBA sites. This additional acceptor site, with a computed topological polar surface area (TPSA) of 80.7 Ų, directly influences pharmacokinetic predictivity and target engagement potential in fragment-based drug discovery. The XLogP3-AA value of -0.1 indicates a nearly equal lipophilicity to its regioisomers, but the distinct acceptor pattern can alter solubility and permeability profiles in a quantitatively modeled manner [1].
| Evidence Dimension | Hydrogen-Bond Acceptor Count / Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBA = 4, TPSA = 80.7 Ų, XLogP3-AA = -0.1 |
| Comparator Or Baseline | 1-Methyl-4-nitro-1H-pyrazole (CAS 3994-50-1): HBA = 3, TPSA = 70.0–72.0 Ų, XLogP3-AA = 0.1 |
| Quantified Difference | +1 HBA site; +8.7 to 10.7 Ų TPSA; ΔXLogP3-AA = -0.2 units |
| Conditions | Computed by PubChem 2.1/2.2 (XLogP3 3.0, Cactvs 3.4.6.11). In silico drug-likeness models. |
Why This Matters
For procurement in medicinal chemistry programs, this difference in HBA count directly impacts computational models of oral bioavailability and off-target liability, making the aldehyde-containing compound a distinct chemical starting point that cannot be replicated by the non-aldehyde analog.
- [1] PubChem Compound Summary for CID 57812808, Section 3: Chemical and Physical Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1287670-53-4 (accessed 2026-05-07). View Source
